molecular formula C12H20O3 B14362423 Formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol CAS No. 90542-59-9

Formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol

Cat. No.: B14362423
CAS No.: 90542-59-9
M. Wt: 212.28 g/mol
InChI Key: ZCWHWPHVTNWSFW-UHFFFAOYSA-N
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Description

Formic acid;8-tricyclo[52102,6]decanylmethanol is a compound that combines the simplest carboxylic acid, formic acid, with a complex bicyclic alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol typically involves the reaction of formic acid with tricyclo[5.2.1.02,6]deca-3,8-diene in the presence of boron trifluoride etherate (BF3·OEt2). This reaction yields exo-(formyloxy)tricyclo[5.2.1.02,6]dec-3-ene, which can further react with (meth)acrylic acids to form diesters .

Industrial Production Methods

Industrial production methods for this compound often involve the hydration of dicyclopentadiene using a heteropoly acid as a catalyst . This method is advantageous for large-scale production due to its high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into simpler alcohols.

    Substitution: The compound can undergo substitution reactions, particularly with halogens and other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include various esters, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, alter cellular signaling pathways, and interact with biomolecules to exert its effects. These interactions are often mediated by the compound’s unique structure, which allows it to bind to specific sites on target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Formic acid;8-tricyclo[52102,6]decanylmethanol is unique due to its combination of formic acid and a complex bicyclic alcohol structure

Properties

CAS No.

90542-59-9

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol

InChI

InChI=1S/C11H18O.CH2O2/c12-6-8-4-7-5-11(8)10-3-1-2-9(7)10;2-1-3/h7-12H,1-6H2;1H,(H,2,3)

InChI Key

ZCWHWPHVTNWSFW-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)C3CC2CC3CO.C(=O)O

Origin of Product

United States

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